molecular formula C17H20O2S2 B14367758 4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol CAS No. 90884-26-7

4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol

Cat. No.: B14367758
CAS No.: 90884-26-7
M. Wt: 320.5 g/mol
InChI Key: IMAJWVXQZBJPGZ-UHFFFAOYSA-N
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Description

4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol: is an organic compound characterized by the presence of two phenol groups connected by a sulfanyl (thioether) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol typically involves the following steps:

    Formation of the Sulfanyl Linkage: This can be achieved by reacting 4-hydroxythiophenol with 1,5-dibromopentane under basic conditions to form the intermediate 4-(5-bromopentylsulfanyl)phenol.

    Substitution Reaction: The intermediate is then reacted with another equivalent of 4-hydroxythiophenol under basic conditions to form the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for large-scale production. This includes ensuring high yields, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The phenol groups can undergo oxidation to form quinones.

    Reduction: The sulfanyl groups can be reduced to thiols.

    Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

    Antioxidant Activity: Due to the presence of phenol groups, the compound may exhibit antioxidant properties.

    Drug Development: Potential use as a scaffold for designing new therapeutic agents.

Industry:

    Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives.

Mechanism of Action

The mechanism by which 4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol exerts its effects is primarily through its phenol and sulfanyl groups. The phenol groups can donate hydrogen atoms, acting as antioxidants, while the sulfanyl groups can interact with metal ions, potentially modulating enzymatic activities.

Comparison with Similar Compounds

    4-Hydroxythiophenol: Contains a single phenol group with a sulfanyl linkage.

    Bisphenol A: Contains two phenol groups connected by a methylene bridge.

    Thiobisphenol: Contains two phenol groups connected by a sulfanyl linkage, similar to the compound .

Uniqueness: 4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol is unique due to the specific length of the pentyl chain connecting the phenol groups, which can influence its physical and chemical properties, making it distinct from other similar compounds.

Properties

CAS No.

90884-26-7

Molecular Formula

C17H20O2S2

Molecular Weight

320.5 g/mol

IUPAC Name

4-[5-(4-hydroxyphenyl)sulfanylpentylsulfanyl]phenol

InChI

InChI=1S/C17H20O2S2/c18-14-4-8-16(9-5-14)20-12-2-1-3-13-21-17-10-6-15(19)7-11-17/h4-11,18-19H,1-3,12-13H2

InChI Key

IMAJWVXQZBJPGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)SCCCCCSC2=CC=C(C=C2)O

Origin of Product

United States

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